molecular formula C13H9ClN4O2S2 B2607397 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 391864-10-1

3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2607397
CAS No.: 391864-10-1
M. Wt: 352.81
InChI Key: RINHFCOEPSUDLR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a chlorophenyl group, a mercaptothiadiazolyl group, and a methylisoxazole carboxamide group. These groups are common in many pharmaceuticals and could contribute to various biological activities .


Molecular Structure Analysis

The molecule’s structure is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions, potentially affecting the compound’s properties and activity .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of compounds related to 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide has been explored for their antimicrobial properties. For instance, compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi (Sah et al., 2014).
  • Research into 1,3,4-thiadiazole derivatives has highlighted their potential as anticancer agents. A study synthesized new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles, some of which showed in vitro anticancer activity (Bhat et al., 2004).
  • Novel arylazothiazole disperse dyes containing selenium, synthesized for dyeing polyester fibers, displayed not only high efficiency in coloration but also significant antioxidant, antitumor, and antimicrobial activities. This indicates a potential application in creating biologically active fabrics (Khalifa et al., 2015).
  • Antiviral activities were observed in 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, with certain compounds exhibiting activity against the tobacco mosaic virus. This research illustrates the potential application of such compounds in developing new antiviral agents (Chen et al., 2010).

Mechanism of Action

The exact mechanism of action would depend on the specific biological target of the compound. Compounds containing a thiadiazole ring, for example, have been found to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological assays to identify its activity, and toxicity studies to assess its safety .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S2/c1-6-9(11(19)15-12-16-17-13(21)22-12)10(18-20-6)7-4-2-3-5-8(7)14/h2-5H,1H3,(H,17,21)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHFCOEPSUDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NNC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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